Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate
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Overview
Description
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate is a complex organic compound that features a quinoline and thiophene moiety.
Preparation Methods
The synthesis of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thiophene ring: This step may involve the use of thiophene-2-carbaldehyde in a Friedel-Crafts acylation reaction.
Coupling reactions: The quinoline and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline.
Scientific Research Applications
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential as an antimalarial and anticancer agent, leveraging the bioactivity of the quinoline and thiophene moieties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes, which is crucial for its anticancer activity. The thiophene ring enhances the compound’s binding affinity to its targets, improving its overall efficacy .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives like chloroquine and hydroxychloroquine, which are well-known antimalarial agents. Compared to these, Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate offers a unique combination of quinoline and thiophene, potentially enhancing its bioactivity and specificity .
Properties
Molecular Formula |
C31H24ClNO3S |
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Molecular Weight |
526.0 g/mol |
IUPAC Name |
methyl 2-[3-[3-[(7-chloroquinolin-2-yl)-thiophen-2-ylmethyl]phenyl]-3-oxopropyl]benzoate |
InChI |
InChI=1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3 |
InChI Key |
DQMBOQPCRMUNIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(=O)C2=CC=CC(=C2)C(C3=NC4=C(C=CC(=C4)Cl)C=C3)C5=CC=CS5 |
Origin of Product |
United States |
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